molecular formula C10H10N2O2 B038803 7-Methoxy-3-methylquinoxalin-2(1H)-one CAS No. 117237-99-7

7-Methoxy-3-methylquinoxalin-2(1H)-one

Cat. No.: B038803
CAS No.: 117237-99-7
M. Wt: 190.2 g/mol
InChI Key: AAQWKOHIGOPTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-3-methylquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Corrosion Inhibition : Tazouti et al. (2016) found that quinoxalinone derivatives, including 7-Methoxy-3-methylquinoxalin-2(1H)-one, effectively inhibit mild steel corrosion in acidic environments, with some derivatives showing higher efficiency than others (Tazouti et al., 2016).

  • Synthesis of Brexpiprazole Intermediate : Reddy et al. (2018) describe a novel method for synthesizing 7-hydroxyquinolin-2(1H)-one, a key intermediate in the production of the antipsychotic drug brexpiprazole, which demonstrates the compound's significance in pharmaceutical manufacturing (Reddy et al., 2018).

  • Cancer Cell Apoptosis : Lv and Yin (2019) reported that a new heterocyclic compound related to this compound blocks bone cancer cell proliferation and induces cell death, highlighting its potential in cancer therapy (Lv & Yin, 2019).

  • Anti-Tuberculosis Agents : Jaso et al. (2005) synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives, showing effectiveness against Mycobacterium tuberculosis. This suggests the role of related compounds in developing tuberculosis treatments (Jaso et al., 2005).

  • Novel Acetoxylation Reactions : Mason and Tennant (1971) explored acetic anhydride treatment of related quinoxalinone oxides, leading to novel acetoxylation reactions and providing new structures for various compounds (Mason & Tennant, 1971).

  • Antitumor Activity : Cui et al. (2017) identified compounds related to this compound as potential tubulin-binding tumor-vascular disrupting agents, inhibiting tumor growth and targeting blood vessels in tumors (Cui et al., 2017).

  • Antibacterial Activity : Komoriya et al. (2019) discovered that novel 8-methylquinolone derivatives show potent antibacterial activity, indicating the potential of similar compounds in fighting bacterial infections (Komoriya et al., 2019).

  • Chemical Synthesis Efficiency : Abasolo et al. (1987) reported that the Hinsberg reaction can efficiently synthesize derivatives of this compound, improving yields and regioselectivity (Abasolo et al., 1987).

  • Enantioselective Hydrogenation : Bianchini et al. (1998) demonstrated the effective catalysis of enantioselective hydrogenation of 2-methylquinoxaline, a process relevant to compounds like this compound (Bianchini et al., 1998).

  • Sigma-2 Receptor Study : Xu et al. (2005) found that [3H]RHM-1, a compound related to this compound, is a useful ligand for studying sigma-2 receptors in vitro, relevant to neurological and psychiatric disorders (Xu et al., 2005).

  • Quantum Entanglement in Cancer Diagnosis : Alireza et al. (2019) presented an analytical model involving a moving nano molecule, like this compound, in diagnosing human cancer cells, tissues, and tumors (Alireza et al., 2019).

  • Photocyclisation Studies : Atfah et al. (1990) investigated the photocyclisation of 2-aroylquinoxalines, leading to the formation of various colored compounds, relevant to this compound derivatives (Atfah et al., 1990).

Properties

IUPAC Name

7-methoxy-3-methyl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-10(13)12-9-5-7(14-2)3-4-8(9)11-6/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQWKOHIGOPTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OC)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618211
Record name 7-Methoxy-3-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117237-99-7
Record name 7-Methoxy-3-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 3-chloro-6-methoxy-2-methylquinoxaline (Intermediate 162, 1.5 g, 7.21 mmol) in 5M HCl (30 mL) was heated to 110° C. for 1 hour. The reaction mixture was neutralized with saturated sodium carbonate solution, diluted with water and extracted with ethyl acetate (3 times). The combined organic phases were dried over magnesium sulfate and concentrated to a small volume under reduced pressure. The precipitate was collected by filtration to give 1.0 g (71%) of product as an off-white solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
71%

Synthesis routes and methods II

Procedure details

Pyruvic acid (60 mL, 868 mmol, 1.2 eq) is added at room temperature to a stirred suspension of 4-methoxy-benzene-1,2-diamine (100 g, 724 mmol, 1.0 eq) in 1.8M sulfuric acid aqueous solution (1000 mL). After 24 hours stirring at room temperature, the reaction mixture is neutralized by the addition of 1N sodium hydroxide aqueous solution. The resulting precipitate is filtered and washed with water to afford 7-methoxy-3-methyl-1H-quinoxalin-2-one as a dark purple solid (125 g, 91% yield).
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-3-methylquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
7-Methoxy-3-methylquinoxalin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
7-Methoxy-3-methylquinoxalin-2(1H)-one
Reactant of Route 4
7-Methoxy-3-methylquinoxalin-2(1H)-one
Reactant of Route 5
7-Methoxy-3-methylquinoxalin-2(1H)-one
Reactant of Route 6
7-Methoxy-3-methylquinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.